molecular formula C12H12N2O2 B13253714 2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid

2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13253714
M. Wt: 216.24 g/mol
InChI Key: JDTGASNSUTWBTM-UHFFFAOYSA-N
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Description

2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclobutanone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the imidazo ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid

Comparison: 2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-10(8-4-3-5-8)13-9-6-1-2-7-14(9)11/h1-2,6-8H,3-5H2,(H,15,16)

InChI Key

JDTGASNSUTWBTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N3C=CC=CC3=N2)C(=O)O

Origin of Product

United States

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